Ethyl 1-benzoylpiperidine-4-carboxylate Ethyl 1-benzoylpiperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 136081-74-8
VCID: VC21172731
InChI: InChI=1S/C15H19NO3/c1-2-19-15(18)13-8-10-16(11-9-13)14(17)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
SMILES: CCOC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2
Molecular Formula: C15H19NO3
Molecular Weight: 261.32 g/mol

Ethyl 1-benzoylpiperidine-4-carboxylate

CAS No.: 136081-74-8

Cat. No.: VC21172731

Molecular Formula: C15H19NO3

Molecular Weight: 261.32 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-benzoylpiperidine-4-carboxylate - 136081-74-8

Specification

CAS No. 136081-74-8
Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
IUPAC Name ethyl 1-benzoylpiperidine-4-carboxylate
Standard InChI InChI=1S/C15H19NO3/c1-2-19-15(18)13-8-10-16(11-9-13)14(17)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
Standard InChI Key KZRCFZMHWBAFHJ-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2
Canonical SMILES CCOC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2

Introduction

Chemical Properties and Structure

Basic Chemical Information

Ethyl 1-benzoylpiperidine-4-carboxylate is characterized by the following chemical identifiers and properties:

ParameterValue
CAS Number136081-74-8
Molecular FormulaC15H19NO3
Molecular Weight261.32 g/mol
IUPAC Nameethyl 1-benzoylpiperidine-4-carboxylate
InChIInChI=1S/C15H19NO3/c1-2-19-15(18)13-8-10-16(11-9-13)14(17)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
SMILESCCOC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2
PubChem CID735824

The compound features a piperidine ring with two key functional groups: a benzoyl group attached to the nitrogen at position 1 and an ethyl ester (carboxylate) at position 4 . This structural arrangement contributes to its unique chemical reactivity and potential biological activities.

Structural Characteristics

The molecular structure of ethyl 1-benzoylpiperidine-4-carboxylate consists of three main components:

  • A piperidine heterocyclic ring serving as the core structure

  • A benzoyl group (C6H5CO-) attached to the nitrogen atom of the piperidine ring

  • An ethyl carboxylate group (-COOC2H5) at the 4-position of the piperidine ring

This arrangement creates a molecule with both lipophilic (benzene ring and ethyl group) and hydrophilic (carbonyl groups) regions, potentially enhancing its ability to interact with various biological targets and penetrate biological membranes .

Synthesis Methods

Alternative Synthesis Routes

An alternative synthetic approach involves the direct benzoylation of ethyl piperidine-4-carboxylate. This method begins with dissolving ethyl piperidine-4-carboxylate in toluene, followed by the addition of benzoyl chloride and a base such as potassium carbonate. The reaction mixture is typically refluxed for several hours until completion, as monitored by thin-layer chromatography (TLC) .

In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Physical Properties

The physical properties of ethyl 1-benzoylpiperidine-4-carboxylate are important for its handling, storage, and application in various research settings:

PropertyValue/Description
Physical StateColorless to light yellow oil/liquid
SolubilitySoluble in organic solvents (chloroform, dichloromethane, ethanol)
Storage ConditionsRoom temperature, inert atmosphere recommended
StabilityStable under normal conditions; sensitive to strong oxidizing agents

These physical characteristics influence the compound's behavior in chemical reactions and its potential applications in pharmaceutical research .

Chemical Reactivity

Reduction Reactions

The carbonyl groups in ethyl 1-benzoylpiperidine-4-carboxylate can be selectively reduced using appropriate reducing agents:

  • Ester Reduction: Using strong reducing agents like lithium aluminum hydride (LiAlH4), the ester group can be reduced to a primary alcohol.

  • Amide Reduction: The benzoyl group can be reduced using specialized reducing agents like borane complexes.

Biological Activities and Applications

Pharmaceutical Research

Ethyl 1-benzoylpiperidine-4-carboxylate serves as a valuable intermediate in pharmaceutical research, particularly in the following areas:

  • Synthesis of Vesamicol Analogs: The compound has been utilized as a key intermediate in the synthesis of vesamicol analogs, which are potential positron emission tomography (PET) imaging agents. These analogs target the vesicular acetylcholine transporter (VAChT) and have applications in neuroimaging research .

  • Potential Therapeutic Applications: Compounds structurally related to ethyl 1-benzoylpiperidine-4-carboxylate have shown promising biological activities, particularly in:

    • Pain pathway modulation through interactions with specific receptors

    • Potential applications in developing treatments for neurological disorders

Research Applications

The compound has several applications in scientific research:

  • Chemical Probe Development: Used as a building block for developing chemical probes to study biological systems

  • Medicinal Chemistry: Employed in the design and synthesis of potential drug candidates, particularly those targeting neurological disorders

  • Structure-Activity Relationship Studies: Utilized in studies to understand how structural modifications affect biological activity

Recent Research Findings

Recent studies have explored various aspects of ethyl 1-benzoylpiperidine-4-carboxylate and its derivatives:

Imaging Applications

Research has demonstrated the utility of ethyl 1-benzoylpiperidine-4-carboxylate as a precursor in the synthesis of imaging agents. A study reported the synthesis of PET tracers derived from this compound for neuroimaging applications. These tracers showed promising binding characteristics to vesicular acetylcholine transporters, suggesting potential applications in visualizing cholinergic neurons in various neurological conditions .

Structure-Activity Relationships

Structure-activity relationship studies involving derivatives of ethyl 1-benzoylpiperidine-4-carboxylate have provided insights into the structural features necessary for specific biological activities. These studies have shown that modifications to the benzoyl group or the ester moiety can significantly influence the compound's binding affinity to various biological targets.

Future Research Directions

The versatile structure of ethyl 1-benzoylpiperidine-4-carboxylate presents numerous opportunities for future research:

  • Development of Novel Derivatives: Synthesis of new derivatives with potentially enhanced biological activities or improved pharmacokinetic properties

  • Exploration of Additional Biological Targets: Investigation of interactions with other biological targets beyond those currently known

  • Advanced Imaging Applications: Further development of imaging probes based on this scaffold for various neurological conditions

  • Drug Delivery Systems: Potential incorporation into drug delivery systems due to its balanced lipophilic-hydrophilic properties

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